3-Methyl-4-(2-methylpropoxy)butanal
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Overview
Description
3-Methyl-4-(2-methylpropoxy)butanal is an organic compound that belongs to the class of aldehydes. Aldehydes are characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This compound is notable for its branched structure, which includes a butanal backbone with a methyl group and a 2-methylpropoxy group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylpropoxy)butanal can be achieved through various organic reactions. One common method involves the reaction of 3-methylbutanal with 2-methylpropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to form the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-methylpropoxy)butanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various addition products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Nucleophilic Addition: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: 3-Methyl-4-(2-methylpropoxy)butanoic acid.
Reduction: 3-Methyl-4-(2-methylpropoxy)butanol.
Nucleophilic Addition: Various alcohols or other addition products depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-(2-methylpropoxy)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of fragrances and flavor compounds due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-methylpropoxy)butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is central to its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanal: A simpler aldehyde with a similar structure but lacking the 2-methylpropoxy group.
2-Methylbutanal: Another branched aldehyde with a different substitution pattern.
2-Methylpropyl aldehyde: Contains the 2-methylpropoxy group but with a different carbon backbone.
Uniqueness
3-Methyl-4-(2-methylpropoxy)butanal is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or odor profiles are desired.
Properties
CAS No. |
52910-59-5 |
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Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-methyl-4-(2-methylpropoxy)butanal |
InChI |
InChI=1S/C9H18O2/c1-8(2)6-11-7-9(3)4-5-10/h5,8-9H,4,6-7H2,1-3H3 |
InChI Key |
VNDJZMVTUNWPBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC(C)CC=O |
Origin of Product |
United States |
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